molecular formula C7H9F3O B034632 1-Cyclopentyl-2,2,2-trifluoroethan-1-one CAS No. 101066-63-1

1-Cyclopentyl-2,2,2-trifluoroethan-1-one

Cat. No. B034632
M. Wt: 166.14 g/mol
InChI Key: RLJGNALMBCVVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one involves several key methodologies that highlight its accessibility and the efficiency of incorporating fluorinated motifs into organic compounds. Ichikawa et al. (2008) demonstrated the disfavored 5-endo-trig cyclizations in 2-trifluoromethyl-1-alkenes, offering a method to synthesize cyclopentanes bearing a fluorinated one-carbon unit through intramolecular SN2' reactions or nucleophilic additions [Ichikawa, Iwai, Nadano, Mori, & Ikeda, 2008]. Additionally, the work by Fadeyi and Okoro (2008) on the simple synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione from the sodium salt of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate further exemplifies the synthetic accessibility of such compounds [Fadeyi & Okoro, 2008].

Molecular Structure Analysis

The molecular structure of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one is pivotal for its reactivity and the types of reactions it can undergo. The presence of the trifluoromethyl group significantly influences the compound's electronic properties, enhancing its reactivity towards nucleophilic addition and cyclization reactions. The crystal structure analyses of similar compounds provide insights into the spatial arrangement and electronic effects induced by fluorinated substituents, which are crucial for understanding the reactivity and interaction of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one with various reactants [Dang, Levitus, & Garcia‐Garibay, 2002].

Chemical Reactions and Properties

1-Cyclopentyl-2,2,2-trifluoroethan-1-one undergoes a variety of chemical reactions, leveraging its trifluoromethyl ketone functionality. For instance, the compound can participate in cycloaddition reactions, as demonstrated by Atherton and Fields (1968), who explored the cycloaddition reactions of 2,2,2-trifluorodiazoethane, revealing the potential for creating complex fluorinated structures [Atherton & Fields, 1968]. These reactions highlight the compound's versatility as a precursor for synthesizing fluorinated cyclic compounds.

Physical Properties Analysis

The physical properties of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The trifluoromethyl group contributes to the compound's polarity and can affect its solubility in various solvents, which is essential for its application in different reactions and processes. While specific data on 1-Cyclopentyl-2,2,2-trifluoroethan-1-one's physical properties are not provided, analogous compounds with fluorinated motifs exhibit unique physical characteristics that are crucial for their application in organic synthesis and material science.

Chemical Properties Analysis

The chemical properties of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one, particularly its reactivity and stability, are central to its applications in chemistry. The electron-withdrawing nature of the trifluoromethyl group affects the compound's acidity, nucleophilicity, and electrophilicity, making it a versatile intermediate for various synthetic applications. Studies on similar fluorinated compounds provide insights into the reactivity patterns and mechanisms of reactions involving 1-Cyclopentyl-2,2,2-trifluoroethan-1-one, highlighting its potential as a building block in organic synthesis [Ichikawa et al., 2003].

Scientific Research Applications

  • It is used for obtaining 2-(2,2,2-trifluoroethylidene)-cyclopentanone and related compounds (Dmowski & Ignatowska, 2003).

  • It plays a role in studying the stereochemistry of solvolysis reactions of cyclopentyl p-bromobenzenesulfonate (Humski, Sendijarevic, & Shiner, 1973).

  • This compound is involved in the study of cyclopropanes formation when photolysed with olefins (Atherton & Fields, 1968).

  • It acts as a source for cyclopropanation and a 1,3-dipole reagent for dipolar cycloaddition in research (Shu‐Wen Duan & Xiao, 2016).

  • The compound is used as a precatalyst in the hydrogenation of activated esters to alcohols (Gajewski et al., 2016).

  • It enables gelation of polar organic solvents and can form hydrogels at temperatures up to 56°C (Xie et al., 2009).

  • The reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes generates trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity (Denton, Sukumaran, & Davies, 2007).

  • 1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and its derivatives are new trifluoromethylated cyclic building blocks for various difunctional trifluoromethylcyclopentane derivatives (Grellepois, Kikelj, Coia, & Portella, 2012).

  • 1-Cyclopentyl-2,2,2-trifluoroethan-1-one can be used in the construction of cyclopentyl derivatives bearing controlled stereogenic centers from diisopropyl precursors (Bogen, Gulea, Fensterbank, & Malacria, 1999).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H226, H315, H319, H335 . These codes correspond to flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-cyclopentyl-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O/c8-7(9,10)6(11)5-3-1-2-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJGNALMBCVVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-2,2,2-trifluoroethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Kani, T Inuzuka, Y Kubota… - Asian Journal of Organic …, 2022 - Wiley Online Library
We have developed a functional‐group‐tolerant one‐pot route to various 3‐substituted 1‐trifluoromethylpropargyl alcohols utilizing two reactions of cyclopentylmagnesium bromide with …
Number of citations: 3 onlinelibrary.wiley.com
M Bubenik, P Mader, P Mochirian… - Journal of medicinal …, 2022 - ACS Publications
DNA polymerase theta (Polθ) is an attractive synthetic lethal target for drug discovery, predicted to be efficacious against breast and ovarian cancers harboring BRCA-mutant alleles. …
Number of citations: 14 pubs.acs.org

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